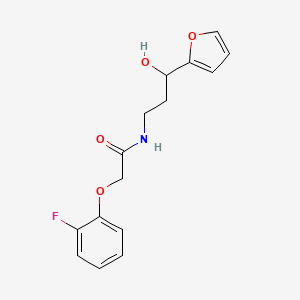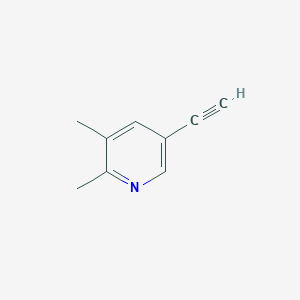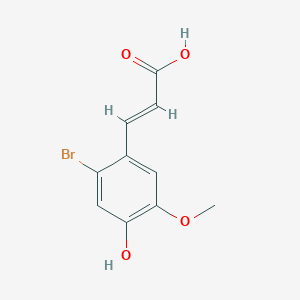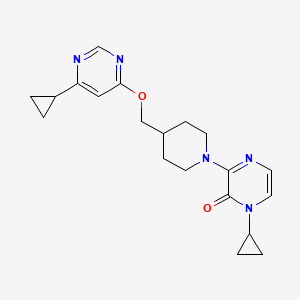![molecular formula C21H23FN2O5S B2545956 5-fluoro-2-methoxy-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzenesulfonamide CAS No. 1226428-07-4](/img/structure/B2545956.png)
5-fluoro-2-methoxy-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-fluoro-2-methoxy-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzenesulfonamide is a chemically synthesized molecule that appears to be related to sulfonamide derivatives. These derivatives are known for their various biological activities, including inhibition of enzymes like cyclooxygenase (COX) and carbonic anhydrase (CA). The introduction of a fluorine atom in such compounds has been shown to enhance selectivity and potency, particularly in the context of COX-2 inhibition, which is relevant for anti-inflammatory and analgesic applications .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the formation of key intermediates, which are then further modified to introduce various substituents that can affect the biological activity of the final compound. For instance, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides involves starting materials such as substituted benzaldehydes and hydrazinobenzenesulfonamide . The specific synthesis pathway for the compound is not detailed in the provided papers, but it likely follows a similar multi-step process involving the formation of an oxazocin ring and subsequent introduction of the sulfonamide group.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial in determining their biological activity. The presence of a fluorine atom, as well as other substituents like methoxy groups, can significantly influence the binding affinity and selectivity of these molecules towards their target enzymes. For example, the introduction of a fluorine atom at the ortho position to the sulfonamide group has been shown to preserve COX-2 potency and increase COX-1/COX-2 selectivity . The complex structure of the compound suggests that it may have been designed to target a specific enzyme with high selectivity.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, depending on their functional groups and the conditions they are exposed to. The papers provided do not detail specific reactions for the compound , but similar molecules have been shown to interact with enzymes like COX-2 and CA, acting as inhibitors . The reactivity of such compounds is often fine-tuned to enhance their biological activity and selectivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and acidity, are important for their biological function and pharmacokinetic profile. For example, the high acidity of the fluorophenol moiety in certain benzoxazole and benzothiazole derivatives is responsible for their sensitivity to pH changes and selectivity in metal cation sensing . While the specific properties of the compound are not provided, it can be inferred that its fluorine and methoxy substituents, along with the sulfonamide group, would contribute to its overall chemical behavior and potential as a therapeutic agent.
科学的研究の応用
Anticancer Potential
A study by Tsai et al. (2016) focuses on the synthesis and evaluation of aminothiazole-paeonol derivatives, including compounds with structural similarities to the chemical . These compounds demonstrated significant anticancer effects against various cancer cell lines, suggesting the potential of similar compounds for cancer treatment (Tsai et al., 2016).
Photodynamic Therapy for Cancer
Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibited properties useful for photodynamic therapy, an alternative treatment for cancer, indicating the potential application of related compounds in such therapies (Pişkin et al., 2020).
Cyclooxygenase-2 Inhibition
Pal et al. (2003) synthesized a series of compounds with a benzenesulfonamide moiety that inhibited cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This suggests that similar compounds could have therapeutic applications in conditions involving COX-2, like arthritis and other inflammatory diseases (Pal et al., 2003).
Applications in Imaging and Diagnostics
Cui et al. (2012) studied radiofluoro-pegylated phenylbenzoxazole derivatives for imaging cerebral β-amyloid plaques in Alzheimer's disease. The derivatives' affinity for β-amyloid aggregates suggests that structurally similar compounds could be developed as imaging agents for neurodegenerative diseases (Cui et al., 2012).
Antimicrobial Activity
Shingare et al. (2018) synthesized benzene sulfonamide pyrazole thio-oxadiazole derivatives with potent antimicrobial and antitubercular activity. This highlights the potential of similar compounds in the development of new antimicrobial agents (Shingare et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-fluoro-2-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O5S/c1-28-19-7-5-14(22)12-20(19)30(26,27)23-15-6-8-18-17(13-15)21(25)24-10-3-2-4-16(24)9-11-29-18/h5-8,12-13,16,23H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDYCRQWFXJTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

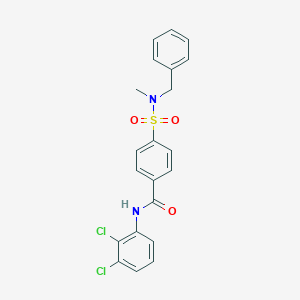


![4-methoxy-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2545879.png)
![1,3,7-trimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2545880.png)

![11-(4-Butoxyphenyl)-5-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2545882.png)
![3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2545883.png)
![2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one](/img/structure/B2545886.png)
![6-((2,4-dichlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545887.png)
